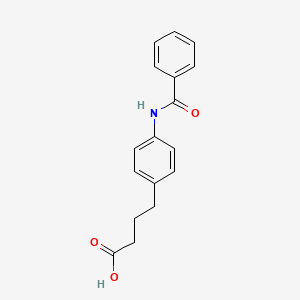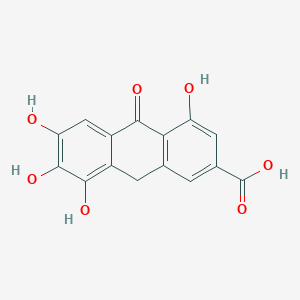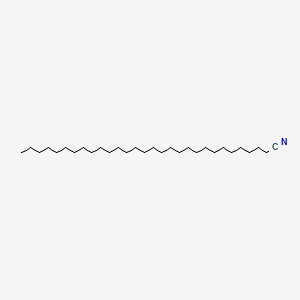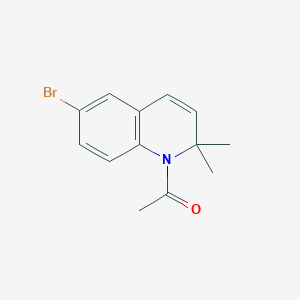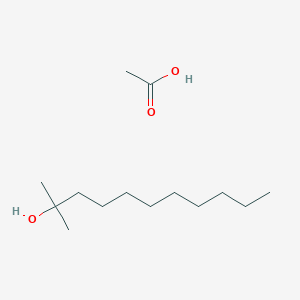
Acetic acid;2-methylundecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methylundecan-2-ol is an organic compound that combines the properties of both acetic acid and a secondary alcohol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylundecan-2-ol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-methylundecan-2-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process or the Cativa process, both of which use a rhodium or iridium catalyst, respectively . The production of 2-methylundecan-2-ol can be achieved through the hydration of 2-methylundecene, which involves the addition of water to the alkene in the presence of an acid catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methylundecan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the alcohol can be substituted with halogens using reagents like phosphorus tribromide or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) under reflux conditions.
Major Products
Oxidation: 2-methylundecan-2-one.
Reduction: 2-methylundecan-1-ol.
Substitution: 2-bromo-2-methylundecane.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methylundecan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: Investigated for its potential antimicrobial properties, particularly against gram-negative bacteria.
Industry: Utilized in the production of fragrances and flavorings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of acetic acid;2-methylundecan-2-ol involves its interaction with microbial cell membranes. The acetic acid component disrupts the cell membrane integrity, leading to cell lysis and death. The secondary alcohol group can also interact with membrane proteins, further enhancing its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
2-methylundecanol: A secondary alcohol with a long carbon chain, used in the production of fragrances.
Ethanol: A primary alcohol with antimicrobial properties, commonly used as a disinfectant.
Uniqueness
Acetic acid;2-methylundecan-2-ol is unique due to its combination of a carboxylic acid and a secondary alcohol, which imparts both antimicrobial properties and the ability to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
163399-21-1 |
|---|---|
Molekularformel |
C14H30O3 |
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
acetic acid;2-methylundecan-2-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2(3)4/h13H,4-11H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
BJIRQZYMUOWJNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)

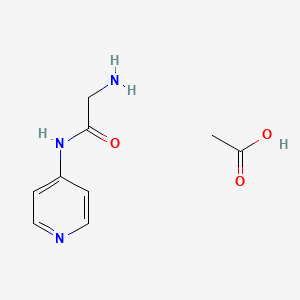

![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)


![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
